molecular formula C18H28N2O12 B12659869 N,N'-o-Phenylenebis-D-gluconamide CAS No. 93858-60-7

N,N'-o-Phenylenebis-D-gluconamide

Cat. No.: B12659869
CAS No.: 93858-60-7
M. Wt: 464.4 g/mol
InChI Key: JMYLEHAGXPBTOO-KJCFRMDSSA-N
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Description

N,N’-o-Phenylenebis-D-gluconamide is a chemical compound with the molecular formula C18H28N2O12 and a molecular weight of 464.42 g/mol It is known for its unique structure, which consists of two D-gluconamide groups linked by an o-phenylenebis moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-o-Phenylenebis-D-gluconamide typically involves the reaction of o-phenylenediamine with D-gluconic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-o-Phenylenebis-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N,N’-o-Phenylenebis-D-gluconamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which N,N’-o-Phenylenebis-D-gluconamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    N,N’-p-Phenylenebis-D-gluconamide: Similar structure but with a para linkage instead of ortho.

    N,N’-m-Phenylenebis-D-gluconamide: Similar structure but with a meta linkage instead of ortho.

Uniqueness

N,N’-o-Phenylenebis-D-gluconamide is unique due to its ortho linkage, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

93858-60-7

Molecular Formula

C18H28N2O12

Molecular Weight

464.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]phenyl]hexanamide

InChI

InChI=1S/C18H28N2O12/c21-5-9(23)11(25)13(27)15(29)17(31)19-7-3-1-2-4-8(7)20-18(32)16(30)14(28)12(26)10(24)6-22/h1-4,9-16,21-30H,5-6H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1

InChI Key

JMYLEHAGXPBTOO-KJCFRMDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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